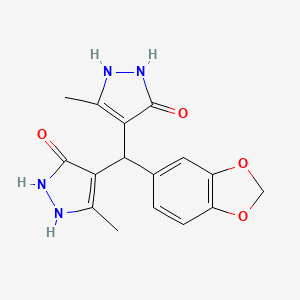
4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol)
描述
The compound 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol), also known as L2H, is a synthetic compound that has been widely studied for its potential applications in scientific research. L2H is a member of the pyrazole family of compounds, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In neurobiology, 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has been shown to inhibit the activation of the NMDA receptor, which is involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has been shown to have a variety of biochemical and physiological effects, depending on the specific research area. In cancer research, 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. In neurobiology, 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has been shown to protect neurons from oxidative stress and excitotoxicity, and improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments without causing harm to cells or animals. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol). One area of focus could be the development of new analogs with improved activity and selectivity for specific targets. Another area of focus could be the investigation of the pharmacokinetics and pharmacodynamics of 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) in animal models and humans, which could inform the development of clinical applications. Additionally, the potential applications of 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) in other research areas, such as inflammation and infectious diseases, could be explored.
科学研究应用
4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has been studied for its potential applications in a variety of scientific research areas, including cancer research, neurobiology, and drug discovery. In cancer research, 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has been shown to have anti-tumor activity in vitro and in vivo, suggesting that it may have potential as a therapeutic agent for cancer treatment. In neurobiology, 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases. In drug discovery, 4,4'-(1,3-benzodioxol-5-ylmethylene)bis(3-methyl-1H-pyrazol-5-ol) has been used as a lead compound for the development of new drugs with improved activity and selectivity.
属性
IUPAC Name |
4-[1,3-benzodioxol-5-yl-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-7-12(15(21)19-17-7)14(13-8(2)18-20-16(13)22)9-3-4-10-11(5-9)24-6-23-10/h3-5,14H,6H2,1-2H3,(H2,17,19,21)(H2,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFORPCGMFOJNAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC3=C(C=C2)OCO3)C4=C(NNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(1H-indol-3-yl)-1-methylethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3971945.png)
![3-[(6-ethoxy-4-methyl-2-quinazolinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B3971952.png)
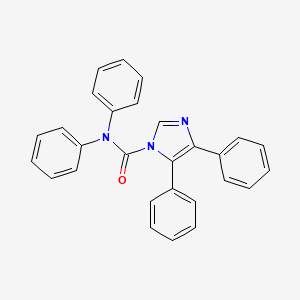
![1-[2-({3-[3-(4-ethyl-1-piperazinyl)-2-hydroxypropoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B3971965.png)
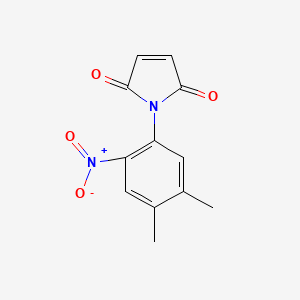
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3971980.png)
![4-(2,4-dichlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3971981.png)
![2-chloro-3-[(3-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3971984.png)
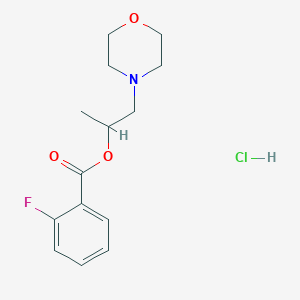
![4-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}morpholine oxalate](/img/structure/B3972007.png)
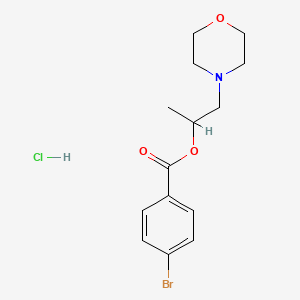
![4-[1-(2-bromobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine oxalate](/img/structure/B3972041.png)
![2-[(2,4-dichlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3972045.png)
![4,4'-[(4-bromophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972047.png)